4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole” are not detailed in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the searched resources .Scientific Research Applications
Synthesis and Characterization
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole has been studied extensively for its synthesis and characterization. Research conducted by Liao et al. (2022) focuses on the synthesis of a related compound, where they confirmed its structure using various spectroscopic methods and X-ray diffraction. The study also involves Density Functional Theory (DFT) calculations to compare molecular structures (Liao, Liu, Wang, & Zhou, 2022). Similarly, Yang et al. (2021) have synthesized another related compound and confirmed its structure through spectroscopic methods and X-ray diffraction, with DFT calculations further supporting the findings (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Biologically Active Compounds
The compound is an important intermediate in the synthesis of various biologically active compounds. For example, Kong et al. (2016) described its use in synthesizing an intermediate crucial for the development of crizotinib, a drug used in cancer treatment (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Potential in Semiconducting Polymers
Research by Kawashima et al. (2013) illustrates the use of a similar compound for the synthesis of high-performance semiconducting polymers, highlighting its potential in the field of materials science (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).
Enhanced Fluorescence in Nanoparticles
Fischer et al. (2013) explored the use of a related compound in the development of nanoparticles with enhanced fluorescence, which could have applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Synthesis of Organic Electron-Donors
Bifari and El-Shishtawy (2021) synthesized organic electron-donors derived from carbazole and phenothiazine using a process that included the compound, indicating its utility in the synthesis of key intermediates for various applications (Bifari & El-Shishtawy, 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BN2O2/c1-26(2)27(3,4)33-29(32-26)25-20-30-31(21-25)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKYFHOQLLDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671942 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-73-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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